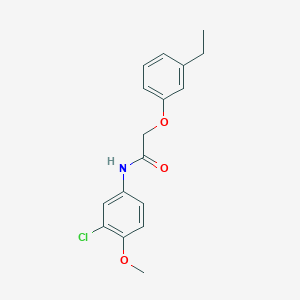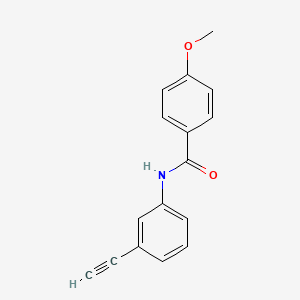
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide, also known as cloxyfonac, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of fenamates. It is a white crystalline powder that is used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mécanisme D'action
Cloxyfonac works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the development of inflammation and pain. By inhibiting the activity of COX enzymes, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide has been found to have a good safety profile and is well-tolerated by patients. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide is its relatively low potency compared to other NSAIDs such as ibuprofen and diclofenac. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide. One area of research is the development of more potent analogs of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide that could be used for the treatment of inflammatory conditions. Another area of research is the study of the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide on inflammation and pain. Additionally, the role of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide in the regulation of immune responses and its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide involves the reaction between 3-chloro-4-methoxyaniline and 3-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide. The yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
Cloxyfonac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that play a crucial role in the development of inflammation and pain. Cloxyfonac has been found to be effective in reducing the symptoms of various inflammatory conditions in both animal models and human clinical trials.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-12-5-4-6-14(9-12)22-11-17(20)19-13-7-8-16(21-2)15(18)10-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQMHUESOHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)
![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
